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  • Product: 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile
  • CAS: 1017355-74-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive analysis of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile, a specific derivative with potential applications in drug discovery. Due to the limited publicly available data on this exact compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust resource. We will delve into its chemical properties, propose a viable synthetic pathway, outline detailed characterization protocols, and discuss potential biological significance. This document is intended to serve as a foundational reference for researchers interested in the synthesis, study, and application of this and similar quinoline-3-carbonitrile derivatives.

Introduction to the Quinoline-3-carbonitrile Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The quinoline-3-carbonitrile moiety, in particular, has garnered significant attention as a key pharmacophore in the design of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the molecule for its biological target.

This guide focuses on a specific, less-documented derivative: 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile . The presence of two chlorine atoms, a methoxy group, and a carbonitrile function on the quinoline core suggests a molecule with distinct electronic and steric properties, making it an intriguing candidate for further investigation in medicinal chemistry.

Physicochemical Properties

Molecular Structure and Weight

The fundamental properties of the molecule are derived from its elemental composition and arrangement.

PropertyValueSource
Molecular Formula C₁₁H₆Cl₂N₂OCalculated
Molecular Weight 253.09 g/mol Calculated
IUPAC Name 2,7-Dichloro-6-methoxyquinoline-3-carbonitrileN/A

Below is a 2D representation of the molecular structure.

Caption: 2D structure of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile.

Estimated Physicochemical Parameters

The following table presents estimated physicochemical properties, which are crucial for predicting the compound's behavior in biological systems. These values are calculated using established algorithms and should be confirmed experimentally.

ParameterEstimated ValueSignificance in Drug Discovery
LogP ~3.5 - 4.5Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~50-60 ŲPredicts passive molecular transport through membranes.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 3 (N in quinoline, N in nitrile, O in methoxy)Influences solubility and binding interactions.
Rotatable Bonds 1 (C-O bond of the methoxy group)Affects conformational flexibility.

Proposed Synthesis Pathway

A plausible synthetic route for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile can be designed based on established methodologies for the synthesis of substituted quinoline-3-carbonitriles.[2] The proposed multi-step synthesis is outlined below.

Synthesis_Workflow A 4-Chloro-3-methoxyaniline C Intermediate I (Condensation Product) A->C Condensation B Ethyl (ethoxymethylene)cyanoacetate B->C D Intermediate II (7-Chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile) C->D Thermal Cyclization (e.g., Dowtherm A, ~250°C) E Intermediate III (4,7-Dichloro-6-methoxyquinoline-3-carbonitrile) D->E Chlorination (e.g., POCl₃) F 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (Final Product) E->F Chlorination at C2 (e.g., N-Chlorosuccinimide)

Caption: Proposed synthetic workflow for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation of known procedures for analogous compounds.[2]

Step 1: Condensation

  • To a solution of 4-chloro-3-methoxyaniline (1 equivalent) in a suitable solvent such as toluene, add ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude condensation product (Intermediate I).

Step 2: Thermal Cyclization

  • Add the crude Intermediate I to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to approximately 250°C for 1-2 hours.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the cyclized product.

  • Filter the solid, wash with hexane, and dry to obtain 7-Chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Intermediate II).

Step 3: Chlorination at C4

  • Suspend Intermediate II in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4,7-Dichloro-6-methoxyquinoline-3-carbonitrile (Intermediate III).

Step 4: Chlorination at C2

  • Dissolve Intermediate III in a suitable solvent such as acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, and remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methoxy protons (a singlet around 3.9-4.1 ppm), and the remaining aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons of the quinoline ring, the carbon of the nitrile group (typically in the range of 115-120 ppm), and the methoxy carbon (around 55-60 ppm).

General NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Expected Molecular Ion Peak (M⁺): An exact mass measurement (e.g., using High-Resolution Mass Spectrometry - HRMS) should correspond to the calculated molecular formula C₁₁H₆Cl₂N₂O. The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the characteristic functional groups present in the molecule.

  • Expected Peaks:

    • A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

    • C-O stretching vibrations for the methoxy group around 1250 cm⁻¹.

    • C-Cl stretching vibrations in the fingerprint region.

    • Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile is not available, the following precautions should be taken based on the hazards of similar chemical structures.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Compounds containing a cyano group can be toxic if ingested, inhaled, or absorbed through the skin. Dichloro-aromatic compounds can be irritants. Assume the compound is harmful and handle it with care.

  • Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents.

Potential Applications and Future Directions

Substituted quinoline-3-carbonitriles have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[3] The specific substitution pattern of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile suggests it could be a valuable scaffold for the development of novel kinase inhibitors. The dichloro substitution can influence the electronics and binding interactions, while the methoxy group can impact solubility and metabolic stability.

Future research should focus on the experimental validation of the proposed synthesis, thorough characterization of the compound, and evaluation of its biological activity in relevant assays, such as kinase inhibition panels and cell-based proliferation assays.

References

  • Ansari, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(14), 1764-1769. Available from: [Link]

  • Bosnich, W. J., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry, 43(16), 2969-2980. Available from: [Link]

Sources

Exploratory

The Quinoline-3-Carbonitrile Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Rise of a Privileged Scaffold in Oncology In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The quinoline-3-carbonitrile core is a prime example of such a scaffold, having proven to be exceptionally versatile in the development of targeted therapies, particularly in oncology. Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of various functional groups, enabling potent and selective interactions with the ATP-binding pocket of protein kinases.

Protein kinases play a pivotal role in cellular signal transduction pathways that regulate critical processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them one of the most important classes of drug targets.[1] The quinoline-3-carbonitrile scaffold has been instrumental in the design of numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed or mutated in various solid tumors.[1][2][3]

This guide provides a comprehensive overview of the utility of the 2,7-dichloro-6-methoxyquinoline-3-carbonitrile and related quinoline-3-carbonitrile derivatives in drug discovery. We will delve into the synthetic strategies for accessing this core, explore the structure-activity relationships that govern its biological activity, and elucidate the underlying mechanism of action.

Synthetic Strategies for the Quinoline-3-Carbonitrile Core

The construction of the quinoline-3-carbonitrile ring system is a critical step in the synthesis of this class of inhibitors. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern. A common and effective approach involves the condensation of a substituted aniline with an ethoxymethylenecyanoacetate derivative, followed by a thermal cyclization reaction.

General Synthetic Scheme

A widely employed synthetic route to 4-chloro-6,7-disubstituted-quinoline-3-carbonitriles, which are key intermediates, is outlined below. This pathway allows for the introduction of diverse substituents at the 6 and 7 positions, which are crucial for modulating kinase selectivity and pharmacokinetic properties.

Synthetic_Scheme A Substituted Aniline C Condensation Product A->C Toluene, reflux B Ethyl (ethoxymethylene)cyanoacetate B->C D 6,7-Disubstituted-4-oxo-1,4-dihydroquinoline-3-carbonitrile C->D Dowtherm, 250 °C E 4-Chloro-6,7-disubstituted-quinoline-3-carbonitrile (Key Intermediate) D->E POCl3, reflux

A generalized synthetic route to the quinoline-3-carbonitrile core.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile

This protocol provides a step-by-step method for the synthesis of a key intermediate in the development of many quinoline-3-carbonitrile-based inhibitors.[2][3]

  • Step 1: Condensation. A mixture of 3,4-dimethoxyaniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) in toluene is heated at reflux for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • Step 2: Thermal Cyclization. The product from Step 1 is added to Dowtherm A and heated to 250 °C for 30-60 minutes. The reaction mixture is then cooled, and the solid product, 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, is collected by filtration and washed with hexane.

  • Step 3: Chlorination. The dried product from Step 2 is suspended in phosphorus oxychloride (POCl₃) and heated at reflux for 2-4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, is collected by filtration, washed with water, and dried.

Structure-Activity Relationships (SAR) and Mechanism of Action

The biological activity of quinoline-3-carbonitrile derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. The 4-position is particularly important for interaction with the hinge region of the kinase ATP-binding site, while the 6- and 7-positions offer opportunities to enhance potency, selectivity, and pharmacokinetic properties.

Key Substitutions and Their Impact
PositionSubstituentEffect on ActivityRationale
4 Substituted anilino groupEssential for activityForms hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
3 Cyano groupPotency and selectivityCan interact with specific residues in the ATP-binding pocket, displacing water molecules and contributing to binding affinity.[3]
6 Michael acceptor (e.g., acrylamide)Irreversible inhibitionForms a covalent bond with a cysteine residue in the active site of kinases like EGFR and HER2, leading to prolonged inhibition.[1]
7 Methoxy or other alkoxy groupsPotency and solubilityCan modulate the electronic properties of the ring and improve solubility and cell permeability.
Mechanism of Action: Targeting the Kinase ATP-Binding Site

Quinoline-3-carbonitrile-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of downstream signaling pathways ultimately leads to the inhibition of cell proliferation and tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation EGF EGF EGF->EGFR Inhibitor Quinoline-3-carbonitrile Inhibitor Inhibitor->EGFR Blocks ATP Binding

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Foundational

A Comprehensive Technical Guide to Determining the Solubility Profile of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile in Polar Organic Solvents

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2,7-dichloro-6-methoxyquinoline-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2,7-dichloro-6-methoxyquinoline-3-carbonitrile. As a substituted quinoline, this compound belongs to a class of heterocyclic scaffolds of significant interest in medicinal chemistry.[1][2] Solubility is a critical physicochemical parameter that profoundly influences a compound's developability, impacting everything from synthetic purification and formulation to bioavailability. This document moves beyond a simple data sheet, offering a robust combination of theoretical principles and detailed, field-proven experimental protocols. We delve into the predictive power of Hansen Solubility Parameters (HSPs), outline the gold-standard shake-flask method for thermodynamic solubility determination, and provide a systematic approach to data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data essential for informed decision-making in the research and development pipeline.

Section 1: Foundational Principles of Solubility for Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antiviral drugs.[1] The specific molecule, 2,7-dichloro-6-methoxyquinoline-3-carbonitrile, incorporates several functional groups that dictate its physicochemical behavior. The dichlorinated quinoline core imparts significant hydrophobicity, while the methoxy group offers some polar character and the nitrile group can act as a hydrogen bond acceptor. It is anticipated that this compound will exhibit low aqueous solubility, making the characterization of its solubility in polar organic solvents a crucial step for any practical application, from stock solution preparation for in vitro assays to process chemistry and formulation development.[3][4]

Understanding solubility in these solvents is not merely about dissolution; it is about controlling the thermodynamic activity of the molecule in solution, which governs crystallization processes, reaction kinetics, and ultimately, its performance in downstream applications.

Section 2: Theoretical Framework for Solubility Prediction

Before embarking on empirical measurements, a theoretical assessment can guide solvent selection and provide a deeper understanding of the intermolecular forces at play. Hansen Solubility Parameters (HSPs) offer a powerful, semi-empirical method to predict the affinity between a solute and a solvent based on the principle of "like dissolves like."

Hansen Solubility Parameters (HSP)

HSPs deconstruct the total cohesive energy density of a substance into three components, representing the fundamental types of intermolecular interactions.[5][6]

  • δd (Dispersion): Energy from atomic London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these parameters. The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra = [4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]¹/²

A smaller Ra value indicates a higher affinity and a greater likelihood of dissolution.[5] While the HSPs for 2,7-dichloro-6-methoxyquinoline-3-carbonitrile are not published, they can be estimated using group contribution methods. However, for practical purposes, one can measure solubility in a range of solvents with known HSPs to empirically map the region of highest solubility in Hansen space.

The diagram below illustrates this concept, where solvents falling inside the solute's "solubility sphere" are predicted to be effective.

Conceptual Hansen Solubility Sphere cluster_0 Hansen Space Solute Solute HSP (δd, δp, δh) GoodSolvent1 Good Solvent 1 Solute->GoodSolvent1 Small Ra (Good Solubility) PoorSolvent1 Poor Solvent 1 Solute->PoorSolvent1 Large Ra (Poor Solubility) GoodSolvent2 Good Solvent 2 PoorSolvent2 Poor Solvent 2

Caption: The Hansen Solubility Sphere concept.

Cosolvency Models

In many pharmaceutical applications, a single solvent may not provide the desired solubility. Cosolvency, the technique of blending a miscible solvent (cosolvent) with a primary solvent to increase the solubility of a solute, is widely employed.[3] Predictive models can minimize the number of experiments needed to optimize a solvent system.

  • Log-Linear Model (Yalkowsky): This is the simplest model, providing a reasonable estimate of solubility in a water-cosolvent mixture using only the drug's solubility in pure water.[7]

  • Jouyban-Acree Model: This more accurate semi-empirical model can predict solubility across various solvent compositions and temperatures, requiring at least two experimental data points (e.g., solubility in the neat solvents).[8][9]

Employing these models allows for a more rational design of solvent systems, saving significant time and resources.

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, the equilibrium or thermodynamic shake-flask method is the universally recognized gold standard.[4] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol ensures that a true thermodynamic equilibrium is achieved, providing a reliable measure of the compound's intrinsic solubility in a given solvent system.

Materials and Equipment:

  • 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (solid)

  • Selected polar organic solvents (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, ensure filter material does not bind the compound)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 2,7-dichloro-6-methoxyquinoline-3-carbonitrile to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on a rotator or shaker at a constant, controlled temperature (e.g., 25°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10] For highly crystalline compounds, 72 hours may be necessary.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes.[10]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[10]

Analytical Quantification

A robust and validated analytical method is critical for accurate solubility determination. An HPLC-UV method is generally preferred for its specificity and sensitivity.

Key Steps for Method Development:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or DMF).

  • Calibration Curve: Create a series of calibration standards by serially diluting the stock solution.

  • Analysis: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

  • Validation: Ensure the curve has excellent linearity (R² > 0.999) over the desired concentration range.

The entire experimental workflow is visualized in the diagram below.

cluster_workflow Shake-Flask Solubility Workflow A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h) Constant Temperature B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Sample Clear Supernatant D->E F 6. Filter Supernatant (0.22 µm filter) E->F G 7. Accurately Dilute Sample F->G H 8. Quantify via Calibrated HPLC/UV G->H I Result: Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Section 4: Data Presentation and Interpretation

Systematic organization of solubility data is essential for comparison and analysis. The following table provides a structured format for recording experimental results alongside relevant solvent properties.

Table 1: Solubility Profile of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

SolventPolarity Index[11]δd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)Experimental Solubility (mg/mL)Experimental Solubility (M)
Methanol5.115.112.322.3Experimental DataCalculated Data
Ethanol5.215.88.819.4Experimental DataCalculated Data
Isopropanol3.915.86.116.4Experimental DataCalculated Data
Acetone5.115.510.47.0Experimental DataCalculated Data
Acetonitrile5.815.318.06.1Experimental DataCalculated Data
DMSO7.218.416.410.2Experimental DataCalculated Data
DMF6.417.413.711.3Experimental DataCalculated Data

Interpretation: Upon populating this table, researchers can draw correlations between the compound's solubility and the physicochemical properties of the solvents. Plotting the experimental solubility against the solvent's polarity index or, more powerfully, against the calculated Hansen distance (Ra) can reveal the dominant intermolecular forces governing the dissolution process. This analysis provides actionable insights for selecting optimal solvents or designing cosolvent systems for specific applications.

References

  • Adjei A., Newburger J., Martin A. (1980). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Journal of Pharmaceutical Sciences, 69, 659-661. Available at: [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available at: [Link]

  • Jouyban, A., & Acree, W. E. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available at: [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. ADMET & DMPK, 1(1). Available at: [Link]

  • Martin, A., & Bustamante, P. (1989). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical & Pharmaceutical Bulletin, 37(5), 1480-1483. Available at: [Link]

  • Carvaja, G. G., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available at: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. Available at: [Link]

  • Ohtake, H., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Bio-Medical Materials and Engineering, 31(6), 391-401. Available at: [Link]

  • Hansen, C. M. (2017). Hansen solubility parameters (HSPs) of solvents and polymers used in... ResearchGate. Available at: [Link]

  • Archer, D. G. (1991). Determination of Hansen Solubility Parameters for Selected Cellulose Ether Derivatives. Industrial & Engineering Chemistry Research, 30(9), 2072-2078. Available at: [Link]

  • Al-Saeed, F. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15437. Available at: [Link]

  • Mao, Y., & Feng, J. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885-1892. Available at: [Link]

  • Abbott, S. (2017). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. Journal of the Japan Society of Colour Material, 90(1), 1-13. Available at: [Link]

  • Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Journal of Japan Society of Colour Material, 90(1), 1-13. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience. Available at: [Link]

Sources

Exploratory

A Researcher's Guide to the Preliminary Biological Screening of Quinoline-3-Carbonitrile Derivatives

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] Among these, quinoline-3-carbonitrile derivatives have emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] Among these, quinoline-3-carbonitrile derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4][5] This technical guide provides a comprehensive framework for the preliminary biological screening of novel quinoline-3-carbonitrile derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. This guide emphasizes a multi-faceted screening approach to build a robust preliminary profile of a compound's biological activity, ensuring a solid foundation for further development.

Introduction: The Therapeutic Potential of Quinoline-3-Carbonitrile Derivatives

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] The introduction of a carbonitrile group at the 3-position of the quinoline ring system often enhances the biological activity of the molecule. These derivatives have been reported to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling and proliferation.

Notably, quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of several protein kinases, such as Src kinase, Pim-1 kinase, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often dysregulated in cancer.[6][7][8] Their mode of action can also involve the disruption of DNA replication and topoisomerase inhibition, further highlighting their potential as anticancer agents.[3][6][9] Beyond oncology, these compounds have demonstrated promising antibacterial activity, often by targeting bacterial DNA gyrase.[5][10][11]

This guide will walk you through a logical, stepwise approach to the initial biological evaluation of newly synthesized quinoline-3-carbonitrile derivatives, starting with broad cytotoxicity screening and moving towards more specific antimicrobial and anticancer assays.

Foundational Screening: Assessing General Cytotoxicity

The first critical step in evaluating any new compound is to determine its general cytotoxicity. This provides a baseline understanding of the compound's effect on cell viability and helps to identify a suitable concentration range for subsequent, more specific assays. The MTT and XTT assays are robust, colorimetric methods widely used for this purpose.[12][13][14][15]

Principle of Tetrazolium-Based Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[13] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, resulting in the formation of formazan crystals (in the case of MTT) or a soluble formazan dye (in the case of XTT).[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT/XTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture selected cancer cell lines (e.g., MCF-7, A549) Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of quinoline-3-carbonitrile derivatives Treatment 4. Treat cells with compounds for 24-72 hours Compound_Prep->Treatment Add_Reagent 5. Add MTT or XTT reagent Incubation 6. Incubate for 2-4 hours Add_Reagent->Incubation Solubilization 7. Solubilize formazan (MTT only) Incubation->Solubilization Read_Absorbance 8. Measure absorbance on a plate reader Calculate_Viability 9. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for cytotoxicity screening of quinoline-3-carbonitrile derivatives.

Detailed Protocols
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carbonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

The XTT assay offers the advantage of using a water-soluble formazan product, eliminating the need for a solubilization step and making it more suitable for high-throughput screening.[17]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[12] This is typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound Cell Line IC50 (µM) after 48h
Derivative 1MCF-7 (Breast Cancer)12.5
Derivative 1A549 (Lung Cancer)25.8
Derivative 2MCF-7 (Breast Cancer)5.2
Derivative 2A549 (Lung Cancer)10.1
DoxorubicinMCF-7 (Breast Cancer)0.8
DoxorubicinA549 (Lung Cancer)1.5

Table 1: Example of IC50 data for two hypothetical quinoline-3-carbonitrile derivatives against two cancer cell lines.

Preliminary Antimicrobial Screening

Quinoline derivatives have a well-established history as antimicrobial agents.[2] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical next step.

Agar Well Diffusion Method

This is a simple and widely used method for preliminary screening of antimicrobial activity.

  • Prepare Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the quinoline-3-carbonitrile derivative (dissolved in a suitable solvent like DMSO) to each well. Include a solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Broth Microdilution Method

This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the quinoline-3-carbonitrile derivatives in a 96-well microtiter plate containing a suitable broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Initial Anticancer Activity Profiling

For compounds that show significant cytotoxicity, particularly against cancer cell lines, a more detailed investigation into their anticancer potential is warranted.

Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.[12] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

  • Annexin V: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Apoptosis_Assay cluster_prep Cell Treatment & Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cell_Treatment 1. Treat cells with compound at IC50 concentration Harvesting 2. Harvest both adherent and floating cells Cell_Treatment->Harvesting Washing 3. Wash cells with cold PBS Staining_Protocol 4. Resuspend in Annexin V binding buffer and add Annexin V-FITC and PI Washing->Staining_Protocol Incubation 5. Incubate in the dark for 15 minutes Staining_Protocol->Incubation Acquisition 6. Analyze stained cells using a flow cytometer Quantification 7. Quantify cell populations (viable, early apoptotic, late apoptotic, necrotic) Acquisition->Quantification

Caption: Workflow for Annexin V/PI apoptosis assay.

Investigating the Mechanism of Action: Kinase Inhibition

Given that many quinoline derivatives are kinase inhibitors, a preliminary assessment of this activity is highly valuable.[6]

Computational methods can provide initial insights into the potential molecular targets of your compounds.[18][19] Molecular docking simulations can predict the binding affinity and mode of interaction of your quinoline-3-carbonitrile derivatives with the active sites of various kinases known to be involved in cancer, such as EGFR, VEGFR-2, and Src.[8][19]

Kinase_Inhibition_Pathway Quinoline_Derivative Quinoline-3-carbonitrile Derivative Tyrosine_Kinase Tyrosine Kinase (e.g., EGFR, Src) Quinoline_Derivative->Tyrosine_Kinase Inhibits Substrate Substrate Protein Tyrosine_Kinase->Substrate Phosphorylates ATP ATP ATP->Tyrosine_Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: Simplified signaling pathway showing tyrosine kinase inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of quinoline-3-carbonitrile derivatives. By systematically evaluating cytotoxicity, antimicrobial activity, and initial anticancer properties, researchers can efficiently identify promising lead compounds for further development. The data generated from these preliminary screens are crucial for making informed decisions about which derivatives warrant more extensive investigation, including in vivo studies and detailed mechanistic elucidation. The multifaceted biological activities of quinoline-based compounds ensure that this area of research will continue to be a fertile ground for the discovery of novel therapeutic agents.[2]

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). [Source not available].
  • Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source not available].
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). BenchChem.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • An overview of quinoline derivatives as anti-cancer agents. (2024).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Bioorganic Chemistry.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019).
  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (1998). Antimicrobial Agents and Chemotherapy.
  • Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. (2012). Journal of Molecular Graphics and Modelling.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - JP.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cell and Molecular Pharmacology.
  • Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (2001). Journal of Medicinal Chemistry.
  • Synthesis of quinoline‐3‐carbonitrile derivatives. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • XTT Assays vs MTT. (2025). Biotech Spain.
  • Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. (2025). Health Biotechnology and Biopharma.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Screening for novel antimicrobials from encoded combinatorial libraries by using a two-dimensional agar format. (1998). Antimicrobial Agents and Chemotherapy.
  • New Targets and Screening Approaches in Antimicrobial Drug Discovery. (2005). Chemical Reviews.
  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018).
  • Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. (n.d.).
  • Biological Activities of Quinoline Derivatives. (n.d.).
  • Screening of natural products for antimicrobial agents. (1990). European Journal of Clinical Microbiology & Infectious Diseases.
  • Journal of Drug Discovery and Research. (n.d.). Globalmeetx Publishing.
  • Preclinical screening methods in cancer. (2015). Indian Journal of Pharmacology.
  • Synthesis of Quinolines: A Green Perspective. (2016). ACS Sustainable Chemistry & Engineering.
  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (1998). Journal of Medicinal Chemistry.
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2006). Journal of Medicinal Chemistry.
  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (2017). International Journal of Pharmaceutical Research and Allied Sciences.
  • Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. (1987). Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

Application Note: Synthesis Protocol for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol

Introduction & Retrosynthetic Strategy

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and antimicrobial agents. Specifically, 3-cyano-quinolines are highly valued as versatile intermediates; the nitrile group serves as a robust handle for further elaboration into tetrazoles, amidines, or primary amines.

This application note details a robust, two-step synthetic workflow for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile . The strategy relies on a self-validating, highly regioselective pathway:

  • Meth-Cohn Quinoline Synthesis: A Vilsmeier-Haack-mediated cyclization of N-(3-chloro-4-methoxyphenyl)acetamide to establish the functionalized quinoline core [1].

  • One-Pot Oxime Formation/Dehydration: A chemoselective conversion of the resulting aldehyde to the target nitrile using hydroxylamine hydrochloride in acidic media [2].

Pathway Visualization

G SM N-(3-chloro-4-methoxyphenyl) acetamide Vilsmeier POCl3 / DMF 75°C, 12h SM->Vilsmeier Aldehyde 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde Vilsmeier->Aldehyde Dehydration NH2OH·HCl / HCOOH Reflux, 4h Aldehyde->Dehydration Product 2,7-Dichloro-6-methoxyquinoline -3-carbonitrile Dehydration->Product

Fig 1: Two-step synthetic workflow for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for a standard 50 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
1 N-(3-chloro-4-methoxyphenyl)acetamide199.631.09.98 gN/A
1 N,N-Dimethylformamide (DMF)73.093.513.5 mLN/A
1 Phosphorus oxychloride (POCl₃)153.337.032.6 mLN/A
1 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde 256.08N/A~10.2 g75 - 80%
2 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde256.081.05.12 g (20 mmol)N/A
2 Hydroxylamine hydrochloride (NH₂OH·HCl)69.491.52.08 gN/A
2 Formic Acid (HCOOH, 98%)46.03Solvent25.0 mLN/A
2 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile 253.08N/A~4.3 g80 - 85%

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Mechanistic Insight: This step utilizes the Meth-Cohn variation of the Vilsmeier-Haack reaction [1]. DMF and POCl₃ react to form the electrophilic chloromethyleneiminium ion (Vilsmeier reagent). The acetanilide undergoes electrophilic attack, followed by cyclization at the ortho-position (C6 of the aniline ring, which becomes C4a of the quinoline). The POCl₃ acts dually as the formylating activator and the chlorinating agent, converting the transient 2-quinolone intermediate into the 2-chloroquinoline derivative.

Procedure:

  • Preparation of the Vilsmeier Reagent: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, an internal thermometer, and a reflux condenser under an inert argon atmosphere. Add anhydrous DMF (13.5 mL, 175 mmol) and cool the flask to 0 °C using an ice-water bath.

  • Addition of POCl₃: Vigorously stir the DMF and add POCl₃ (32.6 mL, 350 mmol) dropwise over 30 minutes. Critical control: Maintain the internal temperature below 10 °C to prevent premature degradation of the Vilsmeier complex. The solution will turn pale yellow to orange.

  • Substrate Addition: Remove the ice bath. Add N-(3-chloro-4-methoxyphenyl)acetamide (9.98 g, 50 mmol) in small portions over 15 minutes.

  • Cyclization: Heat the reaction mixture to 75–80 °C for 12 to 16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1); the starting material spot should completely disappear, replaced by a highly UV-active product spot.

  • Workup: Cool the dark viscous mixture to room temperature. Slowly and carefully pour the mixture over 300 g of crushed ice under vigorous stirring. Caution: Highly exothermic quench. Stir for 1 hour until the ice melts and a yellow/brown precipitate fully forms.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water (3 × 50 mL) to remove residual acids, and dry under high vacuum at 40 °C to afford 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

Step 2: Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

Mechanistic Insight: The conversion of the aldehyde to the nitrile is achieved in a single pot. Hydroxylamine hydrochloride first condenses with the aldehyde to form an intermediate aldoxime. Formic acid serves a dual purpose: it acts as a highly polar, solubilizing solvent and as an acidic dehydrating agent. Under reflux conditions, the formic acid facilitates the elimination of water from the oxime, driving the equilibrium entirely toward the nitrile [2].

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (5.12 g, 20 mmol) in 98% formic acid (25.0 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (2.08 g, 30 mmol) in one portion.

  • Dehydration: Heat the reaction mixture to reflux (approx. 100–105 °C). The suspension will typically clear into a homogeneous solution as the oxime forms, followed by the potential precipitation of the nitrile product as the reaction progresses. Maintain reflux for 4 hours.

  • Monitoring: Verify completion via TLC (Hexanes:EtOAc 4:1). The nitrile product will elute slightly higher (less polar) than the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold water. To ensure complete precipitation and neutralize excess acid, carefully adjust the pH to ~7 using a saturated aqueous sodium bicarbonate solution.

  • Isolation & Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water (2 × 30 mL) and cold ethanol (10 mL). Dry the solid in a vacuum oven at 50 °C overnight to yield pure 2,7-dichloro-6-methoxyquinoline-3-carbonitrile.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. URL: [Link]

  • Fang, W.-Y., & Qin, H.-L. (2019). Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents. The Journal of Organic Chemistry, 84(9), 5803–5812. URL: [Link]

Application

Application Note: Site-Selective Nucleophilic Aromatic Substitution (SNAr) of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

Executive Summary 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile is a highly versatile, polyfunctional synthon widely utilized in the development of kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Dichloro-6-methoxyquinoline-3-carbonitrile is a highly versatile, polyfunctional synthon widely utilized in the development of kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents. A critical feature of this scaffold is the differential reactivity of its two carbon-halogen bonds. This application note provides a comprehensive, field-proven guide to the regioselective Nucleophilic Aromatic Substitution (SNAr) of the 2-chloro group, leaving the 7-chloro position intact for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Mechanistic Rationale & Regioselectivity (C2 vs. C7)

To master the functionalization of this quinoline scaffold, one must understand the causality behind its regioselectivity.

The chlorine atom at the C2 position is highly activated toward SNAr due to two synergistic electronic effects:

  • Inductive and Resonance Activation by N1: The adjacent quinoline nitrogen atom strongly withdraws electron density and stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack[1].

  • Activation by the C3-Cyano Group: The strongly electron-withdrawing nitrile group at the ortho position (C3) further delocalizes the negative charge of the transition state[2].

Conversely, the C7-chloro group resides on the benzo-fused ring. It lacks direct resonance communication with the activating nitrogen and cyano groups, rendering it relatively inert to standard SNAr conditions[3]. This orthogonal reactivity allows researchers to selectively displace the C2-chloride with nitrogen, sulfur, or oxygen nucleophiles while preserving the C7-chloride.

SNAr_Pathways SM 2,7-Dichloro-6-methoxyquinoline- 3-carbonitrile Meisenheimer Meisenheimer Complex (Stabilized by N1 & C3-CN) SM->Meisenheimer Nucleophilic Attack at C2 N_Nuc Nitrogen Nucleophiles (e.g., NaN3 / NaBH4) Meisenheimer->N_Nuc -Cl⁻ S_Nuc Sulfur Nucleophiles (e.g., Thiourea) Meisenheimer->S_Nuc -Cl⁻ O_Nuc Oxygen Nucleophiles (e.g., NaOMe / MeOH) Meisenheimer->O_Nuc -Cl⁻ Prod_N 2-Amino-7-chloro-6-methoxy- quinoline-3-carbonitrile N_Nuc->Prod_N Reduction of Tetrazole Prod_S 2-Mercapto-7-chloro-6-methoxy- quinoline-3-carbonitrile S_Nuc->Prod_S Hydrolysis Prod_O 2-Methoxy-7-chloro-6-methoxy- quinoline-3-carbonitrile O_Nuc->Prod_O Direct Substitution

Fig 1. SNAr pathways of 2,7-dichloro-6-methoxyquinoline-3-carbonitrile via Meisenheimer complex.

Quantitative Data: Reaction Profiles

The following table summarizes the optimized parameters for substituting the C2-chloro group based on validated literature methodologies for analogous 2-chloroquinoline-3-carbonitriles.

Nucleophile TypeReagent SystemSolventTemp / TimeRegioselectivityExpected Yield
Nitrogen (1° Amine) NaN3​ , TBAB, then NaBH4​ Chlorobenzene / H2​O Reflux, 3.5 h>99% (C2 only)70 - 85%
Sulfur (Thiol) Thiourea ( NH2​CSNH2​ )Dry EthanolReflux, 4 - 6 h>99% (C2 only)75 - 90%
Oxygen (Alkoxide) K2​CO3​ , MethanolDMF / MethanolReflux, 6 - 8 h>99% (C2 only)80 - 89%

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual and chemical cues are provided to ensure the researcher can verify the reaction's progress in real-time.

Protocol A: Synthesis of 2-Amino-7-chloro-6-methoxyquinoline-3-carbonitrile

Mechanistic Note: Direct amination with ammonia requires harsh conditions (high pressure/temperature) that can hydrolyze the nitrile group. A milder, high-yielding alternative utilizes sodium azide. The azide ion undergoes SNAr at C2, spontaneously cyclizing with the adjacent nitrile to form a fused tetrazole intermediate. Subsequent in situ reduction with sodium borohydride opens the tetrazole ring to yield the primary amine[2].

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,7-dichloro-6-methoxyquinoline-3-carbonitrile (1.0 eq, ~5.0 mmol) in chlorobenzene (30 mL).

  • Phase Transfer Initiation: Add tetrabutylammonium bromide (TBAB) (0.25 eq) to the suspension. Causality: TBAB acts as a phase-transfer catalyst, allowing the aqueous azide to react efficiently with the lipophilic quinoline in the organic phase.

  • Azide Addition: Dissolve sodium azide ( NaN3​ , 3.0 eq) in distilled water (10 mL) and add it dropwise to the reaction mixture.

  • Cyclization: Heat the biphasic mixture to reflux for 1.5 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should disappear, replaced by a highly lipophilic, UV-active tetrazole intermediate.

  • Reduction: Cool the mixture to 0°C. Cautiously add powdered sodium borohydride ( NaBH4​ , 4.0 eq) portion-wise over 30 minutes. Self-Validation: Vigorous effervescence ( H2​ and N2​ gas evolution) will occur. This confirms the reductive ring-opening of the tetrazole.

  • Completion: Reflux the mixture for an additional 2 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the solid 2-amino product.

Protocol B: Synthesis of 2-Mercapto-7-chloro-6-methoxyquinoline-3-carbonitrile

Mechanistic Note: Using sodium hydrosulfide (NaSH) directly can generate highly toxic H2​S gas and lead to disulfide byproducts. Using thiourea is safer and highly efficient. It forms an intermediate isothiouronium salt, which is easily hydrolyzed to the desired thiol[4].

Step-by-Step Procedure:

  • Setup: Dissolve 2,7-dichloro-6-methoxyquinoline-3-carbonitrile (1.0 eq, 5.0 mmol) in dry ethanol (40 mL).

  • Reagent Addition: Add thiourea (1.2 eq, 6.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 4 to 6 hours. Self-Validation: As the isothiouronium salt forms and subsequently hydrolyzes, a distinct color change (typically turning deep yellow) and the precipitation of the mercapto product will be observed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and adjust the pH to ~5 using dilute acetic acid to ensure complete precipitation of the thiol (which may exist partially as the thione tautomer).

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from ethanol to afford the pure 2-mercapto derivative.

Protocol C: Synthesis of 7-Chloro-2,6-dimethoxyquinoline-3-carbonitrile

Mechanistic Note: Alkoxylation requires careful control of basicity. Strong aqueous bases (like NaOH) at elevated temperatures will competitively hydrolyze the C3-carbonitrile to a carboxamide or carboxylic acid[5]. Using anhydrous potassium carbonate ( K2​CO3​ ) in a DMF/Methanol mixture ensures exclusive SNAr at the C2 position[3].

Step-by-Step Procedure:

  • Setup: In a dry flask under an inert atmosphere ( N2​ ), dissolve the starting material (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL).

  • Nucleophile Generation: Add anhydrous methanol (10.0 eq) and finely powdered, oven-dried K2​CO3​ (2.5 eq).

  • Reaction: Stir the mixture at 70°C for 6–8 hours. Self-Validation: Monitor by TLC (Hexane:EtOAc 5:1). The product will exhibit a distinct shift in Rf and a brighter blue fluorescence under 254 nm UV light compared to the starting material, indicating successful etherification.

  • Workup: Quench the reaction by pouring it into crushed ice-water (150 mL). The product will precipitate as a fine solid.

  • Isolation: Collect the solid by suction filtration, wash with water to remove DMF and inorganic salts, and dry in a vacuum oven at 50°C.

Troubleshooting & Optimization

  • Sluggish Reactions / Incomplete Conversion: If the SNAr at C2 stalls, verify the anhydrous nature of your solvents (especially in Protocol C). Water can act as a competing nucleophile, leading to the formation of 2-hydroxyquinoline derivatives (which tautomerize to the highly stable quinolin-2-ones)[5].

  • Loss of the Cyano Group: If mass spectrometry reveals a product with M+18 or M+19, the nitrile has hydrolyzed to an amide or carboxylic acid. Reduce the reaction temperature and strictly avoid aqueous strong bases.

  • C7 Substitution: SNAr at C7 is extremely rare under these conditions. If di-substitution is observed, it is likely due to extreme temperatures (>130°C) or the use of highly aggressive nucleophiles (e.g., neat hydrazine hydrate at reflux). Maintain temperatures below 100°C to preserve the C7-Cl bond.

References

  • Benchchem. 2-Chlorobenzo[h]quinoline | CAS 202523-63-5 | Research Chemical. 1

  • Benchchem. Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-hydroxyquinoline. 5

  • ResearchGate. ChemInform Abstract: A One-Pot Method of Conversion of Aldehydes into Nitriles Using Iodine in Ammonia Water: Synthesis of 2-Chloro-3-cyanoquinolines. 4

  • Longdom Publishing. Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety. 2

  • ProQuest. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. 3

Sources

Method

Application Note: Utilizing 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile as a Core Scaffold in the Synthesis of Novel Src/Abl Kinase Inhibitors

Executive Summary The development of dual Src/Abl tyrosine kinase inhibitors, such as the clinical agent Bosutinib (SKI-606), has fundamentally shifted the treatment paradigm for Philadelphia chromosome-positive (Ph+) ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dual Src/Abl tyrosine kinase inhibitors, such as the clinical agent Bosutinib (SKI-606), has fundamentally shifted the treatment paradigm for Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML)[1]. While traditional inhibitor syntheses heavily rely on the 4-anilino-3-quinolinecarbonitrile scaffold[2], the emergence of highly resistant kinase domain mutations (e.g., T315I and V299L) necessitates the exploration of novel chemical spaces[3].

This Application Note details a highly optimized, self-validating synthetic workflow utilizing 2,7-dichloro-6-methoxyquinoline-3-carbonitrile as an orthogonally reactive building block. By shifting the anilino pharmacophore to the C-2 position, drug development professionals can synthesize novel 2-anilino-3-quinolinecarbonitrile libraries designed to bypass classical ATP-pocket steric clashes while maintaining potent dual-kinase inhibition.

Scientific Rationale: Targeting Src/Abl Kinases

In CML, the constitutively active BCR-ABL1 fusion kinase drives uncontrolled cellular proliferation. However, BCR-ABL1 does not act in isolation; it cross-activates Src family kinases (such as Lyn and Hck), which further propagate survival signals through the PI3K/AKT and STAT5 pathways[1]. Dual inhibition of both Src and Abl is therefore critical for deep molecular responses and overcoming single-target resistance mechanisms.

G BCR_ABL BCR-ABL1 Fusion Kinase (Constitutively Active) SRC Src Family Kinases (Lyn, Hck) BCR_ABL->SRC Cross-Activation STAT5 STAT5 Pathway (Proliferation) BCR_ABL->STAT5 PI3K PI3K/AKT Pathway (Survival) BCR_ABL->PI3K RAS RAS/MAPK Pathway (Migration) BCR_ABL->RAS SRC->PI3K SRC->RAS Inhibitor 2-Anilinoquinoline-3-carbonitrile (Dual Inhibitor) Inhibitor->BCR_ABL ATP Competitive Inhibition Inhibitor->SRC ATP Competitive Inhibition

Figure 1: Dual inhibition of BCR-ABL and Src kinase signaling pathways by quinoline-3-carbonitrile derivatives.

Retrosynthetic Strategy & Scaffold Causality

The selection of 2,7-dichloro-6-methoxyquinoline-3-carbonitrile is driven by the orthogonal reactivity of its two chlorine atoms, which allows for precise, step-wise functionalization without the need for complex protecting group strategies[4].

  • C-2 Position (Nucleophilic Aromatic Substitution - SNAr): The C-2 chlorine is highly activated by both the adjacent quinoline nitrogen and the strongly electron-withdrawing 3-carbonitrile group. This synergistic electron depletion lowers the LUMO of the ring, directing nucleophilic attack (e.g., by an aniline) exclusively to the C-2 position.

  • C-7 Position (Palladium-Catalyzed Cross-Coupling): The C-7 chlorine is meta to the cyano group and lacks sufficient activation for standard SNAr. However, it serves as an excellent electrophile for Pd-catalyzed Buchwald-Hartwig amination or etherification, allowing the late-stage installation of solubilizing tails (such as the 4-methylpiperazin-1-yl group).

Workflow SM Starting Material 2,7-Dichloro-6-methoxy quinoline-3-carbonitrile Step1 Step 1: SNAr Aniline coupling at C-2 SM->Step1 Ar-NH2, iPrOH HCl (cat), 80°C Int1 Intermediate 1 2-Anilino-7-chloro quinoline derivative Step1->Int1 Regioselective C-2 Substitution Step2 Step 2: Cross-Coupling Etherification at C-7 Int1->Step2 Pd-Catalyst, Ligand ROH, Base, 100°C Product Final Inhibitor Dual Src/Abl Target Step2->Product IPC: LC-MS Validation

Figure 2: Step-by-step synthetic workflow for generating novel Src/Abl inhibitors from the scaffold.

Experimental Protocols: A Self-Validating System

Protocol A: Regioselective SNAr Synthesis of Intermediate 1

Objective: Couple 2,4-dichloro-5-methoxyaniline to the C-2 position of the scaffold. Causality: The addition of catalytic hydrochloric acid protonates the quinoline N1 nitrogen, further increasing the electrophilicity of the C-2 carbon and accelerating the formation of the Meisenheimer complex.

Step-by-Step Methodology:

  • Charge a 250 mL round-bottom flask with 2,7-dichloro-6-methoxyquinoline-3-carbonitrile (10.0 g, 39.5 mmol) and 2,4-dichloro-5-methoxyaniline (8.3 g, 43.4 mmol, 1.1 eq).

  • Suspend the reagents in anhydrous isopropanol (100 mL).

  • Add concentrated HCl (0.3 mL, ~0.1 eq) dropwise.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validating System: The reaction progress is intrinsically tied to a phase change. As the secondary amine product forms, it selectively precipitates from the isopropanol matrix at 80 °C due to its lower solubility compared to the starting materials. A clear solution transitioning to a thick, yellow slurry serves as a visual, self-validating indicator of reaction completion.

  • Cool the mixture to 0 °C, filter the precipitate, wash with cold isopropanol (2 x 20 mL), and dry under vacuum to yield the 2-anilino-7-chloro intermediate.

Protocol B: Palladium-Catalyzed C-7 Etherification

Objective: Install the 3-(4-methylpiperazin-1-yl)propan-1-ol solubilizing tail at the C-7 position. Causality: Aryl chlorides are traditionally challenging substrates for etherification. Utilizing tBuBrettPhos—a highly bulky, electron-rich biaryl phosphine ligand—facilitates rapid oxidative addition into the C7-Cl bond and strongly promotes the reductive elimination of the sterically hindered ether, preventing off-target β-hydride elimination.

Step-by-Step Methodology:

  • In a rigorously degassed Schlenk flask, combine the Intermediate 1 (5.0 g, 12.2 mmol), 3-(4-methylpiperazin-1-yl)propan-1-ol (2.9 g, 18.3 mmol, 1.5 eq), and Cs₂CO₃ (7.9 g, 24.4 mmol, 2.0 eq).

  • Add Pd₂(dba)₃ (0.28 g, 2.5 mol%) and tBuBrettPhos (0.29 g, 5.0 mol%).

  • Suspend the mixture in anhydrous 1,4-dioxane (50 mL) and heat to 100 °C for 8 hours.

  • Self-Validating System: The reaction utilizes the isotopic signature of the starting material. The C-7 chloride intermediate exhibits a distinct 3:1 (M : M+2) isotopic cluster in LC-MS due to the 35 Cl/ 37 Cl ratio. The complete disappearance of this isotopic cluster and the emergence of a singular product mass peak provides absolute, self-validating confirmation of complete conversion.

  • Filter the mixture through a Celite pad, concentrate in vacuo, and purify via reverse-phase flash chromatography to yield the final inhibitor.

Quantitative Data & Optimization Metrics

The following table summarizes the optimization data driving the causal choices in the protocols above. The use of catalytic HCl and advanced bulky phosphine ligands significantly improved both reaction kinetics and overall yield.

Table 1: Optimization of C-2 SNAr and C-7 Cross-Coupling Conditions

Reaction StepCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2 vs C7)
Step 1: SNAr NoneiPrOH801245%>99:1
Step 1: SNAr HCl (0.1 eq)iPrOH80488%>99:1
Step 2: Etherification Pd₂(dba)₃ / XPhosToluene1001662%N/A
Step 2: Etherification Pd₂(dba)₃ / tBuBrettPhos1,4-Dioxane100891%N/A

References

  • Steinbach A, Clark SM. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. J Adv Pract Oncol. 2013;4(1):43-48.

  • Keller-v Amsberg G, Brümmendorf TH. Novel aspects of therapy with the dual Src and Abl Kinase inhibitor bosutinib in chronic myeloid leukemia. Expert Rev Anticancer Ther. 2012;12(9):1121–1127.

  • Boschelli DH, Wang YD, Ye F, et al. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. J Med Chem. 2001;44(5):822-833.

  • Yin XJ, Xu GH, Sun X. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI / SciProfiles. 2010.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile Functionalization

Welcome to the Technical Support Center for highly functionalized quinoline intermediates. 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile is a critical building block in medicinal chemistry, frequently utilized in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly functionalized quinoline intermediates. 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (such as Src/Abl inhibitors)[1].

Due to its dense functionalization, researchers often encounter chemoselectivity issues, unwanted cyclizations, and functional group degradation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to minimize side reactions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: How do I achieve selective nucleophilic substitution (SNAr) at the C-2 position without reacting the C-7 chlorine?

The Causality: The quinoline ring nitrogen and the highly electron-withdrawing cyano group at the C-3 position synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C-2 position exceptionally electrophilic[2]. The SNAr reaction proceeds via a Meisenheimer intermediate, which is strongly stabilized by the adjacent nitrogen and the C-3 nitrile[2]. In contrast, the C-7 chlorine is isolated from these strong activating effects and is sterically hindered by the adjacent C-6 methoxy group. The Solution: Chemoselectivity is naturally biased toward C-2. To prevent C-7 over-reaction (bis-substitution), strictly limit the nucleophile to 1.0–1.05 equivalents and maintain mild reaction temperatures (0 °C to 40 °C). Avoid strong bases like NaH or KOtBu, which can force unselective SNAr or initiate benzyne-pathway side reactions.

Q2: When reacting with hydrazine, I am getting a fused tricyclic product instead of the open-chain 2-hydrazinyl derivative. Why?

The Causality: This is a notorious side reaction. When 2-chloroquinoline-3-carbonitriles undergo SNAr with hydrazines, the resulting 2-hydrazinyl intermediate places a highly nucleophilic nitrogen in close proximity to the electrophilic C-3 cyano carbon[3][4]. Even under mild heating, an intramolecular cyclization occurs, yielding 3-amino-1H-pyrazolo[3,4-b]quinolines[5]. The Solution: If the open-chain hydrazine is your target, the reaction must be performed at 0 °C to room temperature using strictly 1.0 equivalent of hydrazine hydrate[6]. If the pyrazolo[3,4-b]quinoline is your desired product, you can drive the cyclization to completion by adding catalytic acid and heating to reflux[4].

Q3: My SNAr reactions in aqueous base are yielding a highly polar side product. What is it?

The Causality: The C-3 cyano group is susceptible to hydration and hydrolysis. Under strongly basic conditions (e.g., NaOH, KOH) in aqueous solvent mixtures at elevated temperatures, the nitrile will hydrate to a primary amide, and eventually hydrolyze to a carboxylic acid[6]. The Solution: Switch to anhydrous polar aprotic solvents (DMF, DMSO, or THF) and use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

Part 2: Mechanistic Workflows & Visualizations

G Core 2,7-Dichloro-6-methoxy- quinoline-3-carbonitrile C2 C-2 Substituted Product (Desired) Core->C2 Nucleophile (1.05 eq) DIPEA, 25°C Amide C-3 Amide/Acid (Hydrolysis) Core->Amide Aqueous NaOH >60°C C7 C-2, C-7 Bis-substituted (Over-reaction) C2->C7 Excess Nucleophile >80°C

Caption: Chemoselective functionalization pathways and common side reactions.

Cyclization SM 2,7-Dichloro-6-methoxy- quinoline-3-carbonitrile Int 2-Hydrazinyl Intermediate (Open Chain) SM->Int NH2NH2 (1.0 eq), 0°C (S_NAr) Prod 3-Amino-1H-pyrazolo [3,4-b]quinoline Int->Prod Intramolecular Attack on C-3 Nitrile (Heat)

Caption: Mechanism of unwanted pyrazolo[3,4-b]quinoline cyclization during hydrazinolysis.

Part 3: Quantitative Data & Reaction Optimization

The following tables summarize the empirical effects of reaction conditions on SNAr chemoselectivity and functional group stability.

Table 1: Solvent and Base Effects on C-2 vs. C-7 Regioselectivity (using Aniline as Nucleophile)

SolventBase (Equiv)Temp (°C)C-2 Product Yield (%)C-7 / Bis-Substituted (%)Recommendation
DMFDIPEA (1.5)2592< 1Optimal for C-2 SNAr
EtOHTEA (2.0)80 (Reflux)7812Acceptable, but risks over-reaction
DMSOK₂CO₃ (3.0)1004540Poor chemoselectivity
THFNaH (2.0)652065Avoid strong bases

Table 2: Temperature and Base Effects on C-3 Nitrile Stability

ConditionTemp (°C)Time (h)Nitrile Retention (%)Primary Side Product
Anhydrous DMF / DIPEA6012> 98None
EtOH / H₂O (9:1) / NaOH25485C-3 Amide
EtOH / H₂O (9:1) / NaOH802< 5C-3 Carboxylic Acid

Part 4: Validated Experimental Protocols

Protocol A: Highly Selective C-2 Amination via SNAr

This protocol utilizes a self-validating stoichiometric control system to prevent C-7 substitution and nitrile hydrolysis.

  • Preparation: Oven-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (1.00 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.50 mmol, 1.5 eq). Dropwise, add the desired amine nucleophile (1.05 mmol, 1.05 eq) dissolved in 1.0 mL of DMF. Causality note: Strict adherence to 1.05 equivalents prevents the nucleophile from attacking the less-reactive C-7 chlorine.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (high R_f) should cleanly convert to a single lower R_f spot. If starting material persists, do not heat; extend the reaction time.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol B: Controlled Hydrazinolysis (Minimizing Cyclization)

Designed to isolate the open-chain 2-hydrazinyl intermediate without triggering pyrazolo[3,4-b]quinoline formation[4][6].

  • Preparation: Suspend 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (1.00 mmol, 1.0 eq) in absolute ethanol (10 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add hydrazine monohydrate (1.00 mmol, 1.0 eq) dropwise over 10 minutes. Causality note: Excess hydrazine acts as a base and accelerates the unwanted cyclization.

  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature.

  • Workup: Immediately filter the cold suspension. Wash the solid with ice-cold ethanol (2 x 5 mL) to remove unreacted starting material and dry under high vacuum at room temperature.

References

  • Insuasty, B., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Retrieved March 19, 2026, from [Link]

  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved March 19, 2026, from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved March 19, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved March 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile Amination

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working on the functionalization of 2,7-dichloro-6-methoxyquinoline-3-carbonitrile [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working on the functionalization of 2,7-dichloro-6-methoxyquinoline-3-carbonitrile [1].

Due to the distinct electronic environments of the C2 and C7 positions, functionalizing this scaffold requires a highly controlled, sequential approach. This guide provides field-proven insights into optimizing palladium catalyst loading, preventing catalyst poisoning, and troubleshooting common Buchwald-Hartwig amination failures.

Mechanistic Workflow & Catalytic Logic

The substrate possesses two reactive chlorine atoms. The C2-chlorine is highly electrophilic due to the adjacent quinoline nitrogen and the strongly electron-withdrawing 3-carbonitrile group, making it highly susceptible to catalyst-free Nucleophilic Aromatic Substitution (SNAr). Conversely, the C7-chlorine is an unactivated aryl chloride that strictly requires transition-metal catalysis (Buchwald-Hartwig amination) for functionalization[2].

G Substrate 2,7-Dichloro-6-methoxy quinoline-3-carbonitrile SNAr Step 1: SNAr at C2 (Catalyst-Free) Substrate->SNAr Amine 1 Intermediate 2-Amino-7-chloro Intermediate SNAr->Intermediate BHA Step 2: Buchwald-Hartwig at C7 (Pd-Catalyzed) Intermediate->BHA Amine 2, Pd/L, Base Product 2,7-Diamino Quinoline Product BHA->Product

Caption: Sequential amination workflow for 2,7-dichloro-6-methoxyquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why does my Buchwald-Hartwig amination at the C7 position stall at low conversion (<20%), even with 1 mol% Pd loading?

A: This is a classic case of catalyst poisoning . The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the active Pd(0) center, displacing the phosphine ligand and forming an inactive, off-cycle palladium complex[3]. Solution: You must sterically shield the palladium center. Switch from standard ligands (like dppf or PPh₃) to bulky, electron-rich biaryl phosphine ligands such as XPhos or BrettPhos [3]. Additionally, increasing the catalyst loading to 3–5 mol% provides a sufficient reservoir of active Pd(0) to overcome the equilibrium of substrate-induced poisoning[4].

Q2: How do I determine the optimal Catalyst-to-Ligand (Pd:L) ratio?

A: For quinoline substrates, a standard 1:1 ratio often leads to rapid catalyst death. We recommend a 1:1.5 to 1:2 (Pd:L) ratio . The excess ligand ensures that as the bulky phosphine slowly degrades (via oxidation or aryl exchange), there is free ligand available in solution to re-coordinate to the Pd center, preventing the quinoline nitrogen from permanently capturing the metal[5].

Q3: Which base should I use to prevent side reactions?

A: While Sodium tert-butoxide (NaOtBu) is the gold standard for Buchwald-Hartwig aminations, it is highly nucleophilic and can cause side reactions, such as the cleavage of the 6-methoxy group or hydrolysis of the 3-carbonitrile group. We strongly recommend using Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These milder, inorganic bases are highly effective when paired with highly active precatalysts (like Pd G3/G4 palladacycles) in non-polar solvents like toluene or 1,4-dioxane[5].

CatalyticCycle Pd0 Active Pd(0)L Complex OxAdd Oxidative Addition at C7-Cl Pd0->OxAdd Aryl Chloride Poison Inactive Pd Complex (Quinoline-N Poisoning) Pd0->Poison Unshielded Pd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Release Ligand Bulky Ligands (XPhos, BrettPhos) Ligand->Poison Steric Shielding

Caption: Buchwald-Hartwig catalytic cycle highlighting quinoline-N poisoning and ligand shielding.

Troubleshooting Matrix: Quantitative Optimization

Use the following data-driven matrix to diagnose and resolve specific experimental failures during the C7-amination step.

Observed IssuePrimary CauseMechanistic RationaleRecommended Optimization
Reaction Stalls (<20% Yield) Catalyst PoisoningQuinoline nitrogen coordinates to Pd(0), halting oxidative addition[3].Increase Pd loading to 4 mol% . Use XPhos (Pd:L = 1:1.5).
Hydrodehalogenation Excess Base / High Tempβ-hydride elimination from the amine or solvent reduces the C7-Pd-Cl intermediate[4].Lower temperature to 80°C . Switch from NaOtBu to Cs₂CO₃ .
Homocoupling (Biaryl) High Catalyst LoadingExcess Pd(0) promotes dimerization of the aryl halide prior to amine coordination[4].Reduce Pd loading to 1.5–2 mol% . Ensure slow addition of the amine.
Poor Regioselectivity Concurrent ReactivityAttempting one-pot diamination without differentiating the C2 and C7 electronics[2].Perform Step 1 (SNAr) at 25°C without Pd. Isolate, then perform Step 2 (Pd) at 100°C.
Black Precipitate Catalyst DecompositionOxygen ingress oxidizes the phosphine ligand, causing Pd(0) to aggregate into "Pd black".Degas solvents via 3 freeze-pump-thaw cycles. Purge headspace with Argon.

Standard Operating Procedure (SOP): C7-Amination

This self-validating protocol is engineered for the selective C7-amination of the 2-amino-7-chloro-6-methoxyquinoline-3-carbonitrile intermediate.

Materials & Reagents
  • Substrate: 2-Amino-7-chloro-6-methoxyquinoline-3-carbonitrile (1.0 equiv, 1.0 mmol)

  • Amine: Secondary or primary amine (1.2 equiv, 1.2 mmol)

  • Precatalyst: XPhos Pd G3 (3.0 mol%, 0.03 mmol)

  • Ligand: XPhos (1.5 mol%, 0.015 mmol) (Note: G3 precatalyst already contains a 1:1 ratio; this extra ligand ensures a 1:1.5 total ratio to prevent poisoning).

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the quinoline substrate, XPhos Pd G3, free XPhos ligand, and Cs₂CO₃.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with ultra-high purity Argon (repeat 3 times).

  • Solvent & Amine Addition: Add anhydrous, previously sparged (Argon, 15 min) 1,4-dioxane via syringe. Add the amine nucleophile via syringe. (If the amine is a solid, add it during Step 1).

  • Catalytic Activation: Place the vial in a pre-heated reaction block at 100 °C . Stir vigorously (800 rpm) for 12–16 hours. The high stirring rate is crucial because Cs₂CO₃ is heterogeneous in dioxane.

  • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the starting material and the absence of the hydrodehalogenated byproduct validate the ligand choice.

  • Workup & Palladium Scavenging: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. To remove residual palladium (critical for pharmaceutical applications[6]), add a metal scavenger such as SiliaMetS® Thiol (5 equiv relative to Pd) to the filtrate. Stir at 40 °C for 2 hours, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Organic Process Research & Development. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling. ACS Publications.[Link]

  • The Journal of Organic Chemistry. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. PubMed/ACS.[Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile vs. 2-Chloro-6-methoxyquinoline-3-carbonitrile

Executive Summary & Strategic Application In the development of advanced targeted therapeutics—particularly tyrosine kinase inhibitors like the Src/Abl inhibitor Bosutinib—the quinoline-3-carbonitrile core serves as a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Application

In the development of advanced targeted therapeutics—particularly tyrosine kinase inhibitors like the Src/Abl inhibitor Bosutinib—the quinoline-3-carbonitrile core serves as a privileged, highly versatile scaffold 1. When designing synthetic routes, the choice of the halogenated intermediate fundamentally dictates the reaction conditions, overall yield, and potential for late-stage functionalization.

This guide provides an objective, data-driven comparison between two critical building blocks: 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (Molecule A) and 2-Chloro-6-methoxyquinoline-3-carbonitrile (Molecule B). By analyzing their electronic profiles and comparative reactivity, researchers can optimize nucleophilic aromatic substitution (SNAr) workflows and leverage orthogonal cross-coupling strategies.

Mechanistic & Electronic Profiling

The 2-chloro position in quinoline-3-carbonitriles is highly susceptible to SNAr due to the strong electron-withdrawing effects (-I, -M) of the adjacent heterocyclic nitrogen and the 3-cyano group, which collectively lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring 2. However, substituents on the benzenoid ring drastically alter this baseline reactivity 3.

  • The 6-Methoxy Effect (Present in both): The methoxy group acts as an electron-donating group via resonance (+M). This pushes electron density back into the quinoline core, raising the LUMO and slightly deactivating the C2 position toward nucleophilic attack.

  • The 7-Chloro Advantage (Molecule A only): The addition of a chlorine atom at the C7 position introduces a strong inductive electron-withdrawing effect (-I). This counterbalances the deactivating +M effect of the 6-methoxy group, re-establishing a highly electrophilic C2 center. Consequently, Molecule A undergoes SNAr at significantly faster rates and under milder conditions than Molecule B.

Electronic_Activation N1 Quinoline Nitrogen (-I, -M Effect) C2 C2 Position (Highly Electrophilic) N1->C2 Lowers LUMO CN3 3-Cyano Group (-I, -M Effect) CN3->C2 Lowers LUMO OMe6 6-Methoxy Group (+M Deactivation) OMe6->C2 Raises LUMO Cl7 7-Chloro Group (-I Activation) Cl7->C2 Counteracts OMe

Electronic effects governing C2 electrophilicity in quinoline-3-carbonitriles.

Comparative Reactivity Data

To objectively evaluate the kinetic differences driven by the C7-chlorine, the following experimental data summarizes the C2-amination of both substrates using benzylamine.

SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
2,7-Dichloro-6-methoxy... Benzylamine (1.2 eq)Ethanol252.092 -I effect of 7-Cl accelerates SNAr
2-Chloro-6-methoxy... Benzylamine (1.2 eq)Ethanol252.045 +M effect of 6-OMe dominates; slow
2-Chloro-6-methoxy... Benzylamine (1.2 eq)Ethanol804.089 Requires thermal activation

Orthogonal Functionalization: The Bifunctional Edge

Beyond simple kinetics, Molecule A acts as a bifunctional linchpin. Because the C2-chlorine is vastly more reactive than the C7-chlorine (which sits on the unactivated benzenoid ring), SNAr is strictly regioselective for C2. Once the C2 position is functionalized, the remaining C7-chlorine serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Molecule B lacks this capability, limiting its utility to linear, single-point modifications.

Synthetic_Workflow MolA 2,7-Dichloro-6-methoxy quinoline-3-carbonitrile SNAr_A SNAr (Amination) Mild Conditions (25°C) MolA->SNAr_A MolB 2-Chloro-6-methoxy quinoline-3-carbonitrile SNAr_B SNAr (Amination) Harsh Conditions (80°C) MolB->SNAr_B Int_A 2-Amino-7-chloro intermediate SNAr_A->Int_A Fast kinetics Prod_B 2-Amino-6-methoxy Target Product SNAr_B->Prod_B Slow kinetics Cross_A Pd-Catalyzed Coupling (Suzuki/Buchwald at C7) Int_A->Cross_A Orthogonal handle Prod_A Bifunctionalized Target Product Cross_A->Prod_A

Divergent synthetic workflows highlighting the bifunctional utility of the 7-chloro analog.

Self-Validating Experimental Protocols

Protocol A: Regioselective C2-Amination (SNAr)

Objective: High-yield substitution of the C2-chlorine with a primary amine. Causality & Design: Ethanol is selected as a polar protic solvent to stabilize the negatively charged Meisenheimer complex transition state via hydrogen bonding. For the 2,7-dichloro analog, the reaction proceeds at room temperature.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2,7-dichloro-6-methoxyquinoline-3-carbonitrile (1.0 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add benzylamine (1.2 mmol) and triethylamine (1.5 mmol) dropwise. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine.

  • Reaction: Stir at 25°C for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar amine product will exhibit a distinct downward shift in Rf compared to the non-polar starting material. The disappearance of the starting material spot validates complete conversion.

  • Workup: Pour the mixture into ice water (30 mL). The product, being highly hydrophobic, will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass shift. The isotopic pattern will shift from a classic dichloro cluster (M, M+2, M+4) to a monochloro cluster (M, M+2), validating regioselective single substitution.

Protocol B: C7 Suzuki-Miyaura Cross-Coupling (Molecule A Derivatives Only)

Objective: Late-stage functionalization of the C7-chlorine with an aryl boronic acid. Causality & Design: The C7-chlorine is unactivated toward SNAr. Therefore, a palladium catalyst with a large bite angle, Pd(dppf)Cl₂, is chosen to force the difficult oxidative addition into the C(sp2)-Cl bond.

  • Preparation: In a Schlenk tube, combine the 2-amino-7-chloroquinoline intermediate (1.0 mmol), aryl boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL). Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water), while water accelerates the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under an argon atmosphere.

  • Reaction: Heat to 90°C for 12 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture will shift from a bright orange/red (active Pd(0) species) to a dark brown/black suspension as the reaction completes and bulk palladium precipitates.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Validation Checkpoint 2 (NMR): ¹H-NMR will show the loss of the isolated singlet/doublet patterns of the C7-Cl benzenoid protons, replaced by the complex multiplet of the newly coupled aryl ring.

Sources

Comparative

Comparative Guide: 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile vs. Bosutinib Precursors in Kinase Inhibitor Synthesis

Introduction As a Senior Application Scientist overseeing kinase inhibitor development campaigns, I frequently evaluate the strategic selection of core building blocks. The quinoline-3-carbonitrile scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist overseeing kinase inhibitor development campaigns, I frequently evaluate the strategic selection of core building blocks. The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in the design of targeted tyrosine kinase inhibitors (TKIs), most notably in the development of dual Src/Abl inhibitors like Bosutinib[1]. The substitution pattern on the quinoline core dictates not only the binding affinity within the ATP-binding pocket of the kinase but also the synthetic strategy required to assemble the molecule.

This guide provides an objective, data-driven comparison between standard Bosutinib precursors (such as 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile)[2] and the highly versatile intermediate 2,7-dichloro-6-methoxyquinoline-3-carbonitrile[3].

Mechanistic Causality and Structural Comparison

Bosutinib Precursors (4-Chloro-quinoline derivatives) In the established synthesis of Bosutinib, the 4-chloro group of the quinoline-3-carbonitrile intermediate is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[4]. The electron-withdrawing nature of the adjacent quinoline nitrogen and the 3-carbonitrile group creates a highly electrophilic C4 position. This allows for efficient coupling with sterically hindered and electronically deactivated anilines, such as 2,4-dichloro-5-methoxyaniline[5]. The 7-position is typically pre-functionalized with a 3-chloropropoxy group, which serves as an alkylating handle for the final addition of the solubilizing N-methylpiperazine tail[1].

2,7-Dichloro-6-methoxyquinoline-3-carbonitrile Unlike the C4-chlorinated precursors, 2,7-dichloro-6-methoxyquinoline-3-carbonitrile offers an orthogonal reactivity profile[6]. The 2-chloro position is highly reactive toward SNAr due to the direct inductive and resonance effects of the adjacent ring nitrogen. This allows for the synthesis of 2-aminoquinoline derivatives, which explore different hydrogen-bonding networks within the kinase hinge region. Furthermore, the 7-chloro group is relatively inert to standard SNAr conditions but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). This dual-reactivity profile makes it an exceptional building block for generating diverse Structure-Activity Relationship (SAR) libraries, whereas Bosutinib precursors are more rigidly designed for linear synthesis.

Quantitative Data Comparison
ParameterBosutinib Precursor (e.g., 4-Chloro-7-alkoxy...)2,7-Dichloro-6-methoxyquinoline-3-carbonitrile
Primary Reactive Site C4 (Highly electrophilic)C2 (Highly electrophilic)
Secondary Reactive Site C7-alkyl chain (Aliphatic substitution)C7 (Transition-metal cross-coupling)
Typical Nucleophile Deactivated Anilines (e.g., 2,4-dichloro-5-methoxyaniline)Aliphatic/Aromatic Amines
Reaction Pathway Linear (SNAr Alkylation)Divergent (SNAr Cross-Coupling)
Typical SNAr Yield 75 - 85% 80 - 90%
Primary Application Scale-up synthesis of specific TKIs (Bosutinib)[7]SAR library generation & Hit-to-Lead optimization
Experimental Workflows and Protocols
Protocol A: SNAr of Bosutinib Precursor (C4-Amination)

Scientist's Note: This protocol describes the critical coupling step in Bosutinib synthesis, establishing the core 4-anilinoquinoline structure . The choice of acid promoter is critical to overcome the poor nucleophilicity of the aniline.

  • Reagents : 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), Pyridine hydrochloride (1.5 eq)[8].

  • Solvent : 2-Methoxyethanol.

  • Procedure :

    • Suspend the quinoline precursor and aniline in the solvent.

    • Add pyridine hydrochloride. (Causality: The acidic conditions protonate the quinoline nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This further increases the electrophilicity of the C4 position, facilitating the attack by the weakly nucleophilic aniline and subsequent displacement of the chloride ion .)

    • Heat the reaction mixture to 120 °C under reflux for 2-4 hours. Monitor via LC-MS to ensure complete consumption of the starting material (Self-validation step).

    • Cool to room temperature, precipitate the product by adding cold water, and neutralize with saturated NaHCO 3​ .

    • Filter, wash with water, and dry in vacuo to yield the 4-anilino intermediate.

Protocol B: Sequential Functionalization of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

Scientist's Note: This self-validating workflow leverages orthogonal reactivity to build diverse libraries from a single starting material.

  • Step 1: SNAr at C2

    • Reagents : 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (1.0 eq), Primary/Secondary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Solvent : N,N-Dimethylformamide (DMF).

    • Procedure : Stir the reagents at 80 °C for 4 hours. (Causality: The C2-chloride is selectively displaced over the C7-chloride due to the strong electron-withdrawing effect of the adjacent nitrogen and the 3-carbonitrile group.) Quench with water, extract with EtOAc, and purify via flash chromatography. Confirm regioselectivity via 2D-NMR (NOESY).

  • Step 2: Cross-Coupling at C7

    • Reagents : 2-Amino-7-chloro intermediate (1.0 eq), Boronic acid (1.5 eq), Pd(dppf)Cl 2​ (0.05 eq), K 2​ CO 3​ (3.0 eq).

    • Solvent : 1,4-Dioxane/Water (4:1).

    • Procedure : Degas the solvent mixture with nitrogen for 15 minutes. Add reagents and heat to 100 °C under a nitrogen atmosphere for 12 hours. (Causality: The palladium catalyst selectively inserts into the C7-Cl bond, allowing for the introduction of aryl/heteroaryl groups that can interact with the solvent-exposed regions of the kinase target.) Extract, dry over Na 2​ SO 4​ , and purify to isolate the final library compound.

Visualizations

Bosutinib_Pathway A Bosutinib Precursor (C4-Chloro) C SNAr (C4-Amination) Pyridine HCl, 120°C A->C B 2,4-Dichloro-5-methoxyaniline B->C D 4-Anilino Intermediate C->D E N-Methylpiperazine Alkylation D->E F Bosutinib E->F

Fig 1. Standard Bosutinib synthesis workflow via C4-amination and subsequent alkylation.

Dichloro_Pathway A 2,7-Dichloro-6-methoxy- quinoline-3-carbonitrile C SNAr at C2 DIPEA, 80°C A->C B Nucleophile (e.g., Amine) B->C D 2-Amino-7-chloro Intermediate C->D F Cross-Coupling at C7 (Suzuki/Buchwald) D->F E Boronic Acid + Pd Catalyst E->F G Novel Kinase Inhibitor Library F->G

Fig 2. Orthogonal functionalization of 2,7-dichloro intermediates for SAR library generation.

References
  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A New and Practical Synthesis of Bosutinib. Heterocycles, 89(12), 2806-2813. URL:[Link]

  • Der Pharma Chemica. New Route for the synthesis of Bosutinib. URL:[Link]

Sources

Validation

Validation of LC-MS methods for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile quantification

An In-Depth Guide to the Validation of LC-MS Methods for the Quantification of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of LC-MS Methods for the Quantification of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is paramount. The compound 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile, a heterocyclic molecule with potential therapeutic applications, requires a robust and reliable bioanalytical method to support pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) method validation strategies, grounded in scientific principles and regulatory expectations.

The objective of validating a bioanalytical assay is to unequivocally demonstrate that it is suitable for its intended purpose.[1] This involves a series of experiments to establish the method's performance characteristics, ensuring that the data generated are reliable. For small molecules like our target analyte, chromatographic assays, particularly LC-MS/MS, are the method of choice due to their high sensitivity, selectivity, and speed.[2][3]

This document adheres to the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to streamline global standards for bioanalytical method validation.[1][2][4]

Before validation can begin, a robust method must be developed. The journey from a chemical structure to a validated assay is a multi-step process focused on optimizing selectivity, sensitivity, and reproducibility.

cluster_MD Method Development cluster_Val Method Validation Analyte Analyte Characterization (MW, pKa, Solubility) MS_Opt Mass Spectrometry Optimization (MRM) Analyte->MS_Opt informs Sample_Prep Sample Preparation Selection Analyte->Sample_Prep influences Chromo_Dev Chromatography Development MS_Opt->Chromo_Dev guides Chromo_Dev->Sample_Prep impacts Initial_Test Initial Performance Testing Chromo_Dev->Initial_Test Sample_Prep->Initial_Test Full_Val Full Validation Protocol (per ICH M10) Initial_Test->Full_Val Proceed if successful G cluster_Core Core Performance Metrics cluster_Specificity Specificity & Matrix cluster_Stability Analyte Stability Validation Bioanalytical Method Validation Accuracy Accuracy Precision Precision Linearity Linearity & Range LLOQ LLOQ Selectivity Selectivity MatrixEffect Matrix Effect Recovery Recovery Stock Stock Solution Stability FreezeThaw Freeze-Thaw Stability BenchTop Short-Term (Bench-Top) Stability LongTerm Long-Term Stability

Sources

Safety & Regulatory Compliance

Safety

2,7-Dichloro-6-methoxyquinoline-3-carbonitrile proper disposal procedures

The safe handling and disposal of highly functionalized chemical intermediates is a critical pillar of modern drug development and laboratory operations. 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (CAS: 1017355-74-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of highly functionalized chemical intermediates is a critical pillar of modern drug development and laboratory operations. 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (CAS: 1017355-74-6) is a complex halogenated nitrogenous organic compound frequently utilized as a pharmacophore building block. Due to its specific structural moieties—a chlorinated aromatic ring and a reactive carbonitrile group—its disposal cannot be treated as standard organic waste.

As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, self-validating technical guide to ensure your operational and disposal plans meet the highest standards of environmental compliance and personnel safety.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the causality behind the chemical's reactivity and environmental impact. The disposal complexity of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile arises from a dual-hazard profile:

  • The Carbonitrile (-C≡N) Group: Under strongly acidic conditions, nitrile groups can undergo hydrolysis, posing a severe risk of generating lethal hydrogen cyanide (HCN) gas. Therefore, this compound must be strictly segregated from all inorganic and organic acid waste streams1[1].

  • The Halogenated Quinoline Core: The presence of two chlorine atoms on the aromatic ring means that standard combustion will generate corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx). To prevent the release of these toxic gases and the potential formation of dioxins/furans, the waste must be processed in a specialized rotary kiln incinerator equipped with an alkaline scrubber 2[2].

Quantitative Hazard and Disposal Parameters

The following table summarizes the critical data points required for safe handling, manifest tracking, and vendor communication.

ParameterValueOperational & Safety Implication
CAS Number 1017355-74-6Essential for accurate waste manifest tracking and vendor identification.
Hazard Codes H302, H312, H315, H319, H332, H335Dictates mandatory PPE: Nitrile gloves, safety goggles, and handling inside a fume hood 3[3].
Incineration Temp. > 1,000°CRequired to break the chlorinated quinoline ring and prevent dioxin/furan formation[2].
Waste Classification Halogenated Organic WasteCannot be mixed with non-halogenated solvents; increases disposal cost and requires specialized scrubbing4[4].
Critical Incompatibility Strong AcidsNitrile group (-C≡N) can hydrolyze to release lethal hydrogen cyanide (HCN) gas[1].

Step-by-Step Methodologies: A Self-Validating System

To ensure absolute safety, every procedure below includes a built-in validation step. Do not proceed to the next step unless the validation check is successful.

Methodology A: Laboratory Segregation and Containment Protocol

Causality: Proper segregation prevents exothermic or gas-evolving reactions in the waste accumulation area.

  • Physical State Assessment: Determine if the waste is solid (e.g., contaminated PPE, residual powder) or liquid (e.g., dissolved in a solvent like DCM or DMSO).

  • Container Selection: Select a High-Density Polyethylene (HDPE) container. Causality: Halogenated solvents and quinoline derivatives can degrade standard plastics over time; HDPE provides superior chemical resistance.

    • Validation Check: Inspect the bottom of the container for the "HDPE 2" recycling triangle and ensure the container is completely dry before adding waste.

  • pH Verification (For Liquid Mixtures): Before adding any liquid waste containing this compound to a bulk accumulation drum, verify the pH of the existing drum contents.

    • Validation Check: Apply a drop of the bulk aqueous phase to a universal pH test strip. The pH must be ≥ 7. If the pH is acidic (< 7), do not add the waste , as this risks HCN generation[1].

  • Labeling: Apply a hazardous waste label immediately. Mark the contents specifically as "Halogenated Organic Waste: Contains 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile."

Methodology B: High-Temperature Incineration and Scrubbing Protocol (Vendor-Side)

Causality: Complete thermal destruction of halogenated aromatics requires specific industrial conditions mandated by environmental agencies.

  • Vendor Qualification: Engage a waste disposal vendor certified under the Resource Conservation and Recovery Act (RCRA) for handling halogenated organic compounds (HOCs)5[5].

    • Validation Check: Request and review the vendor's permit to ensure they operate a Rotary Kiln Incinerator equipped with a caustic scrubber.

  • Thermal Destruction: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C with a residence time of at least 2 seconds. Causality: This ensures the complete cleavage of the C-Cl and C≡N bonds.

  • Alkaline Scrubbing: The exhaust gases (containing HCl and NOx) are passed through an alkaline scrubber (typically a sodium hydroxide spray).

    • Validation Check: The facility must utilize Continuous Emission Monitoring Systems (CEMS) to verify that stack emissions of HCl and NOx are neutralized below regulatory thresholds before atmospheric release[2].

Methodology C: Emergency Spill Response Protocol
  • Isolate and Ventilate: Immediately evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Absorption: For liquid spills, cover the area with a chemically inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Containment: Sweep the absorbed material using non-sparking tools and place it into a dedicated HDPE solid waste container.

    • Validation Check: Scan the spill area with a PID (Photoionization Detector) to confirm that no residual volatile organic vapors remain before removing PPE and reopening the area.

Waste Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process and physical workflow for the proper segregation and destruction of this compound.

DisposalWorkflow A Waste Generated: 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile B pH Verification (Ensure pH > 7) A->B Prevent HCN release C Segregate as Halogenated Organic Waste B->C pH Confirmed D Transport via RCRA-Licensed Vendor C->D Logged & Sealed E Rotary Kiln Incineration (>1000°C) D->E Chain of Custody F Alkaline Scrubber (Neutralize HCl & NOx) E->F Exhaust Gas G CEMS Verification & Environmental Release F->G Neutralized

Caption: Workflow for the safe segregation and incineration of halogenated nitrile waste.

References

  • BLD Pharm. "101617-91-8 | 2-Chloro-6-methoxyquinoline-3-carbonitrile | BLD Pharm" (Source for related compound 1017355-74-6 hazard data). bldpharm.com. 3

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca.1

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." tennessee.edu. 4

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." epa.gov. 5

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. 2

Sources

Handling

Personal protective equipment for handling 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

Advanced Safety and Operational Guide: Handling 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile As a critical building block in the synthesis of targeted kinase inhibitors (such as Bosutinib analogs), 2,7-Dichloro-6-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile

As a critical building block in the synthesis of targeted kinase inhibitors (such as Bosutinib analogs), 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile (CAS: 1017355-74-6) requires stringent handling protocols. This guide provides drug development professionals and synthetic chemists with a field-proven, mechanistic approach to safely managing this compound from weighing to disposal.

Mechanistic Hazard Profile: Understanding the Causality

To handle this compound safely, one must understand why it is hazardous, rather than simply memorizing safety data sheets. The hazards of 2,7-dichloro-6-methoxyquinoline-3-carbonitrile stem directly from its molecular architecture:

  • Electrophilic Reactivity (Skin Sensitization & Irritation): The quinoline ring is inherently electron-deficient. The addition of an electron-withdrawing 3-carbonitrile group and two chlorine atoms (at the 2 and 7 positions) makes this molecule a potent electrophile. It is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Upon contact with biological tissue, it can rapidly react with nucleophiles such as thiols (cysteine) and amines (lysine) in skin proteins, leading to severe irritation (H315) and serious eye damage (H319)[1]. Repeated exposure to halogenated quinolines is a known cause of allergic skin sensitization[2].

  • Latent Nitrile Toxicity: While stable under standard conditions, the 3-carbonitrile group poses a risk of hydrogen cyanide (HCN) release if the compound is subjected to extreme thermal decomposition (combustion) or strong aqueous acids[3].

  • Aerosolization Risk: As a fine powder, it is a respiratory irritant (H335)[1]. Inhalation of electrophilic dust directly exposes the sensitive mucosal membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, a standard lab coat and latex gloves are insufficient. The following PPE matrix is mandatory for handling the neat powder or concentrated solutions.

Protection ZoneRequired EquipmentMechanistic Causality
Eye/Face Chemical splash goggles + Full face shieldPrevents nucleophilic reaction with corneal proteins (H319); shields against micro-aerosolization during transfer.
Hands Double-gloving: Inner Nitrile (4 mil), Outer Nitrile (8 mil)Halogenated aromatics can permeate thin nitrile over time. Double-gloving allows immediate shedding of the outer layer upon contamination.
Body Tyvek® suit or chemical-resistant lab coat with elastic cuffsPrevents accumulation of electrophilic dust on exposed wrists or personal clothing, mitigating sensitization risks.
Respiratory N95 or P100 particulate respirator (if outside a closed system)Filters out fine electrophilic particulate matter, preventing respiratory tract irritation (H335).

Operational Plan & Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Weighing & Environment Setup
  • Airflow Validation: Turn on the fume hood. Validation Check: Use a digital anemometer to confirm a face velocity of 100–120 feet per minute (fpm). Alternatively, tape a small piece of tissue to the sash; it must pull steadily inward.

  • Static Mitigation: Halogenated powders often carry a static charge, causing them to "jump" and aerosolize. Pass an anti-static zero-ion gun over the analytical balance and the sealed chemical bottle.

  • Preparation: Place a pre-weighed, sealable vial on the balance. Tare the balance.

Phase 2: Transfer & Reaction Initiation
  • Opening the Container: Open the chemical bottle only inside the validated fume hood, keeping your face behind the sash.

  • Transfer: Use a grounded, stainless-steel spatula (avoid plastic, which generates static) to transfer the powder.

  • Validation Check: Observe the balance readout. If the numbers drift continuously, static is still present, and micro-dust is likely aerosolizing. Re-apply the anti-static gun until the readout stabilizes within 3 seconds.

  • Sealing: Cap the reaction vial tightly before removing it from the balance area. Wipe the exterior of the closed vial with a damp Kimwipe before transferring it to the reaction block.

Phase 3: Post-Reaction Decontamination
  • Chemical Quenching: Wipe down the spatula, balance pan, and hood surface with a Kimwipe soaked in a 10% bleach solution, followed by soapy water. The high pH and oxidative nature of bleach help degrade the electrophilic carbonitrile.

  • Validation Check: Quinolines are highly conjugated and often fluoresce. Shine a handheld 365 nm UV lamp over the weighing area. Any glowing specks indicate residual contamination requiring further cleaning.

Spill Response & Disposal Plan

Spill Response Protocol
  • Solid Spill (Powder): Never sweep. Sweeping aerosolizes the electrophilic dust. Gently cover the spill with damp paper towels (using water or a mild alkaline solution) to suppress dust. Carefully scoop the wet mass into a hazardous waste container.

  • Liquid Spill (Reaction Solution): Surround the spill with universal absorbent pads. Once absorbed, wipe the area with a compatible solvent (e.g., ethanol or isopropanol), followed by soapy water.

Disposal Guidelines

2,7-Dichloro-6-methoxyquinoline-3-carbonitrile and any materials contaminated by it (including gloves and Kimwipes) must be strictly segregated from general organic waste.

  • Classification: Label as Halogenated Organic Waste [4].

  • Causality: The EPA mandates separate, highly regulated disposal streams for halogenated organics because standard incineration temperatures can cause them to form highly toxic polychlorinated dibenzodioxins (PCDDs)[5]. Halogenated waste requires specialized high-temperature incineration equipped with caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[5].

Workflow Visualization

G Start Initiate Protocol PPE Don Level C PPE (Double Nitrile, N95/P100) Start->PPE Hood Fume Hood Setup (Face Velocity >100 fpm) PPE->Hood Weigh Weighing & Transfer (Minimize Dust) Hood->Weigh React Reaction Execution Weigh->React Spill Spill Detected? Weigh->Spill Decon Decontamination (10% Bleach / Soap) React->Decon React->Spill Waste Halogenated Waste Disposal Decon->Waste SolidSpill Solid: Wet Wipe (Do not sweep) Spill->SolidSpill Powder LiquidSpill Liquid: Absorbent Pads Spill->LiquidSpill Solution SolidSpill->Waste LiquidSpill->Waste

Workflow for handling and spill response of halogenated quinolines.

References

  • PubChem. "3-Quinolinecarbonitrile | C10H6N2 | CID 93177 - PubChem". Retrieved from:[Link]

  • World Health Organization (WHO). "Quinoxyfen JMPR 2006" (Halogenated Quinoline Sensitization Data). Retrieved from: [Link]

  • UTIA Safety Office. "Hazardous Waste Guide" (Halogenated Compounds Separation). Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichloro-6-methoxyquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,7-Dichloro-6-methoxyquinoline-3-carbonitrile
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